molecular formula C13H16N2O2S B11335452 propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate

propan-2-yl [(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B11335452
M. Wt: 264.35 g/mol
InChI Key: RRPXZHAPABEZQR-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETATE: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETATE typically involves the reaction of 4-methyl-1H-1,3-benzodiazole-2-thiol with isopropyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation reactions.

    Thiol derivatives: from reduction reactions.

    Halogenated or alkylated benzimidazole derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics .

Medicine: The compound has shown promise in preclinical studies as an anticancer agent.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets within cells. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The compound may also interfere with the synthesis of essential biomolecules in bacteria and fungi, leading to their death .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Methylbenzimidazole: A derivative with similar properties but different pharmacokinetics.

Uniqueness: PROPAN-2-YL 2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETATE stands out due to its unique combination of the benzimidazole ring and the isopropyl acetate moiety. This combination enhances its solubility and bioavailability, making it a more effective compound in various applications .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

propan-2-yl 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C13H16N2O2S/c1-8(2)17-11(16)7-18-13-14-10-6-4-5-9(3)12(10)15-13/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

RRPXZHAPABEZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)OC(C)C

Origin of Product

United States

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